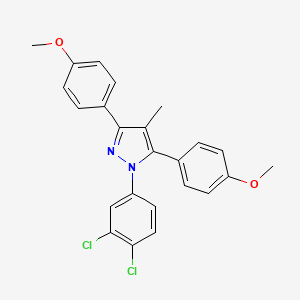![molecular formula C20H17BrF2N2O2 B14923745 ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B14923745.png)
ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is a complex organic compound that features a pyrazole ring substituted with bromine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent.
Introduction of fluorophenyl groups: This step involves the use of fluorobenzene derivatives in a coupling reaction, such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Esterification: Finally, the ester group is introduced through a reaction with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling reactions: The fluorophenyl groups can participate in further coupling reactions, such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate.
Esterification: Ethyl bromoacetate and a base such as sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyrazoles, while coupling reactions can extend the aromatic system.
Scientific Research Applications
Ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism by which ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorophenyl groups can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but lacks the pyrazole ring and bromine substitution.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides: These compounds also contain fluorophenyl groups and have shown biological activity.
Uniqueness
Ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]propanoate is unique due to its combination of a pyrazole ring with bromine and fluorophenyl substitutions
Properties
Molecular Formula |
C20H17BrF2N2O2 |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
ethyl 3-[4-bromo-3,5-bis(4-fluorophenyl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C20H17BrF2N2O2/c1-2-27-17(26)11-12-25-20(14-5-9-16(23)10-6-14)18(21)19(24-25)13-3-7-15(22)8-4-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
DJNPWOIZGVXIBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B14923671.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923675.png)


![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(butylsulfanyl)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923687.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14923694.png)

![5-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14923704.png)
![3-(2-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923709.png)

![2-Isopropyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14923733.png)
![2-[(2-methoxyphenyl)amino]-N'-[(3E)-4-phenylbut-3-en-2-ylidene]butanehydrazide](/img/structure/B14923738.png)
![2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B14923755.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B14923756.png)
